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Compound of Interest

Compound Name:
2-methyl-N'-(2-

thienylmethylene)-3-furohydrazide

CAS No.: 292612-16-9

Cat. No.: B3121748

Get Quote

The furohydrazide scaffold represents a privileged structure in medicinal chemistry, serving as

a foundational template for the development of novel therapeutic agents across multiple

disease areas. The inherent chemical tractability of this moiety, combined with its favorable

physicochemical properties, has made it a focal point of extensive structure-activity relationship

(SAR) studies. These investigations aim to systematically modify the core structure to enhance

potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth comparison of furohydrazide derivatives, synthesized from

field-proven insights and experimental data. We will explore the causal relationships between

specific structural modifications and their resulting biological activities, offering a logical

framework for researchers, scientists, and drug development professionals engaged in the

design of next-generation therapeutics.
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The Furohydrazide Core: A Versatile
Pharmacophore
The furohydrazide core consists of a furan ring connected to a hydrazide linker (–

C(=O)NHNH–). This structure is synthetically accessible, typically via the condensation of a

furan-containing carboxylic acid hydrazide with various aldehydes or ketones.[1][2] The

versatility of this scaffold lies in three primary points of modification:

The Furan Ring (Position 5): Often substituted, most notably with a nitro group (–NO₂), which

is crucial for certain biological activities.

The Hydrazide Linker: Can be acylated or form hydrazones, creating the frequently observed

and highly active hydrazide-hydrazone moiety (–C(=O)NHN=CH–).[3][4]

The Terminal Moiety (R-group): The aldehyde or ketone reactant introduces a wide array of

substituents (aryl, heterocyclic, etc.), which profoundly influences the compound's biological

profile.

The strategic importance of the hydrazide-hydrazone linkage cannot be overstated. It is

recognized as a critical pharmacophore for a wide spectrum of biological activities, including

antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5]

Comparative SAR Analysis Across Key Therapeutic
Areas
The following sections dissect the SAR of furohydrazide derivatives, comparing how structural

alterations impact their efficacy in prominent therapeutic applications.

Antimicrobial Activity
Furohydrazide derivatives, particularly those mimicking the structure of nitrofurazone, have

demonstrated potent, broad-spectrum antimicrobial activity.[6] The key to this activity is often

the presence of a 5-nitrofuran ring.

Key SAR Insights:
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5-Nitro Group is Critical: The nitro group on the furan ring is a recurring feature in the most

potent antimicrobial agents. Its presence is often essential for activity against both bacteria

and fungi like Candida albicans.[6][7]

Aromatic Terminal Moiety: Condensation with various aromatic aldehydes yields highly active

compounds. The nature and position of substituents on this terminal phenyl ring significantly

modulate potency.

Electron-Withdrawing Groups (EWGs): Halogens (Cl, F) and nitro groups on the terminal

phenyl ring often enhance antibacterial activity.[8]

Electron-Donating Groups (EDGs): Substituents like hydroxyl (–OH) and methoxy (–

OCH₃) can also lead to potent activity, suggesting that electronic effects are context-

dependent and may influence factors like membrane permeability or target binding.[9]

Heterocyclic Terminal Moieties: Incorporating other heterocyclic rings, such as thiazole, can

also confer or enhance antibacterial properties.[9]

Data Summary: Antimicrobial Activity of Furohydrazide Derivatives
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Compound
Class

Key Structural
Features

Activity
Spectrum

Example MIC
Values (µg/mL)

Reference

Nitrofurazone

Analogues

5-Nitro-2-

furaldehyde core;

various

aryl/heterocyclic

hydrazides

Broad-spectrum

antibacterial,

particularly

against

Staphylococcus

spp. and Bacillus

spp.

0.002–7.81

against

Staphylococcus

spp.

[6]

Nifuroxazide

Analogues

5-Nitro-furan

ring; substituted

benzoic acid

hydrazides

Gram-negative

bacteria; some

anti-Candida

activity

Not specified [7]

Isonicotinic

Hydrazones

Isonicotinic acid

hydrazide core;

various aryl

aldehydes

Potent against

Gram-positive

bacteria

1.95–7.81

against Gram-

positive bacteria

[10]

Thiazolyl

Hydrazones

Thiazole ring

incorporated into

the structure

Broad-spectrum

antibacterial

2.5 against B.

subtilis and E.

coli

[9]
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Caption: Key structural features influencing antimicrobial activity.

Anticancer Activity
The hydrazide-hydrazone moiety is a well-established pharmacophore in the design of

anticancer agents, acting through mechanisms like apoptosis induction and cell cycle arrest.[3]

[11] When combined with a furan ring, this scaffold has yielded derivatives with significant

cytotoxic activity against various cancer cell lines.

Key SAR Insights:

Fused Ring Systems: Fusing the furan ring with a pyrimidine scaffold to create a furo[2,3-

d]pyrimidine core can dramatically increase anticancer potency. This bicyclic system appears

to be more effective than tricyclic analogues, possibly due to reduced steric hindrance.[12]

Halogen Substituents: The introduction of halogen atoms (F, Cl) on terminal aryl rings

consistently enhances cytotoxic activity. Compounds bearing these substituents often show

the most potent effects against cell lines like HepG2 (liver cancer) and A549 (lung cancer).

[12][13]
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Electron-Withdrawing Groups: Similar to antimicrobial SAR, EWGs like the nitro group (–

NO₂) on a terminal phenyl ring can lead to significant anticancer effects, while also

demonstrating low toxicity to normal cells.[13]

Selectivity: A crucial aspect of anticancer drug design is selectivity. Promising furohydrazide

derivatives have shown high selectivity indices (SIs), indicating they are significantly more

toxic to cancer cells than to normal cells.[12]

Data Summary: Anticancer Activity (IC₅₀) of Furohydrazide Derivatives

Compound
Class

Cell Line
Key Structural
Features

IC₅₀ (µM) Reference

Furo[2,3-

d]pyrimidine

Hybrids

HepG2 (Liver)

Bicyclic core, C-4

aryloxyacetyl

hydrazide, 4-

Fluorophenyl

4.82 [12]

Furo[2,3-

d]pyrimidine

Hybrids

HepG2 (Liver)

Bicyclic core, C-4

aryloxyacetyl

hydrazide, 4-

Chlorophenyl

5.26 [12]

Carbohydrazide

Derivatives
A549 (Lung)

Furan moiety,

Terminal phenyl

with 4-Fluoro and

3-Nitro

43.38 [13]

General

Hydrazide

Derivatives

HCT-116 (Colon)
Aromatic

substituents
3.2 - 9.3 [11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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